tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of tert-butyl ((2-methylpiperidin-4-yl)methyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((2-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate
- Tert-butyl methyl (2-methylpiperidin-4-yl)carbamate
- Tert-butyl N-(2-methylpiperidin-4-yl)carbamate
Uniqueness
tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-10(5-6-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
GINLVFREZSGMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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